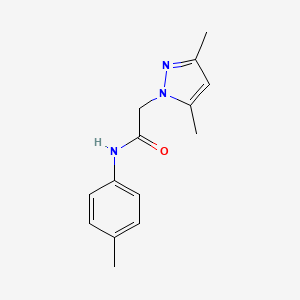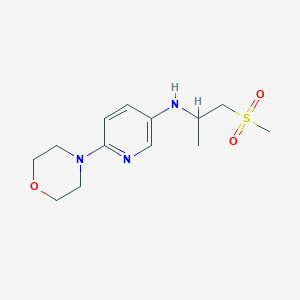
3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid, also known as MTCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. MTCA belongs to a class of compounds known as thiazolidinediones, which have been extensively studied for their anti-inflammatory, anti-diabetic, and anti-cancer properties.
科学的研究の応用
3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid has been studied extensively for its potential therapeutic benefits in various diseases such as diabetes, cancer, and inflammation. This compound has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism, and has been implicated in the pathogenesis of various diseases. This compound has also been shown to inhibit the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the development of various inflammatory diseases.
作用機序
3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid exerts its therapeutic effects by activating PPARγ, which regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell differentiation. PPARγ activation by this compound leads to increased insulin sensitivity, improved glucose uptake, and decreased hepatic glucose production, which are beneficial in the treatment of diabetes. This compound also inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of various inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including improved glucose and lipid metabolism, anti-inflammatory effects, and anti-cancer effects. This compound has been shown to improve insulin sensitivity, decrease hepatic glucose production, and increase glucose uptake in adipose tissue and skeletal muscle. This compound has also been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to inhibit the growth and proliferation of various cancer cells, including breast cancer, colon cancer, and prostate cancer.
実験室実験の利点と制限
3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. This compound is also relatively inexpensive compared to other thiazolidinediones such as pioglitazone and rosiglitazone. However, this compound has some limitations for lab experiments, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo. This compound also has a relatively short half-life, which can limit its therapeutic efficacy.
将来の方向性
There are several future directions for research on 3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid, including its potential therapeutic benefits in other diseases such as neurodegenerative diseases and cardiovascular diseases. This compound has been shown to have neuroprotective effects in animal models of Parkinson's disease, and further research is needed to determine its potential therapeutic benefits in other neurodegenerative diseases such as Alzheimer's disease. This compound has also been shown to have cardioprotective effects in animal models of myocardial infarction, and further research is needed to determine its potential therapeutic benefits in other cardiovascular diseases such as heart failure. Additionally, further research is needed to optimize the synthesis and formulation of this compound for improved bioavailability and therapeutic efficacy.
合成法
The synthesis of 3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid involves the reaction of 3-thiophenecarboxylic acid with 3-amino-2,2-dimethylpropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
特性
IUPAC Name |
3-methyl-3-(thiophene-3-carbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-10(2,5-8(12)13)11-9(14)7-3-4-15-6-7/h3-4,6H,5H2,1-2H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTPUNMOOWLCAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)NC(=O)C1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-ylmethyl)furan-2-carboxylic acid](/img/structure/B7595172.png)
![[5-[[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]methyl]furan-2-yl]methanol](/img/structure/B7595174.png)

![5-[(1-Cyclopropylpyrrolidin-3-yl)amino]-1-methylpiperidin-2-one](/img/structure/B7595183.png)
![1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one](/img/structure/B7595186.png)



![2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595235.png)
![1-Methyl-5-[(2-methylpyrimidin-4-yl)amino]piperidin-2-one](/img/structure/B7595236.png)
![2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595243.png)

![2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B7595250.png)
![2-[1-[(3,4-Dimethylbenzoyl)amino]cyclopentyl]acetic acid](/img/structure/B7595256.png)